(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate
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Overview
Description
(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolopyrimidine moiety, a piperidine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperidine ring through a series of condensation and cyclization reactions. The final steps involve the addition of the amino, cyano, and oxopentenoate groups under controlled conditions to ensure the desired (Z)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, (Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its interactions with molecular targets involved in disease pathways could lead to the development of new treatments for various conditions.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate: shares similarities with other pyrrolopyrimidine derivatives, piperidine-containing compounds, and cyano-substituted molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H25N7O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl (Z)-3-amino-2-cyano-5-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-5-oxopent-2-enoate |
InChI |
InChI=1S/C20H25N7O3/c1-12-5-7-27(17(28)8-15(22)14(9-21)20(29)30-3)10-16(12)26(2)19-13-4-6-23-18(13)24-11-25-19/h4,6,11-12,16H,5,7-8,10,22H2,1-3H3,(H,23,24,25)/b15-14-/t12-,16+/m1/s1 |
InChI Key |
ZUZUTQLSNIIZFB-OLUWZOPHSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)C/C(=C(\C#N)/C(=O)OC)/N |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC(=C(C#N)C(=O)OC)N |
Origin of Product |
United States |
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